Product packaging for (E,2S)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid(Cat. No.:CAS No. 252870-54-5)

(E,2S)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

Cat. No.: B12296103
CAS No.: 252870-54-5
M. Wt: 444.5 g/mol
InChI Key: DCDPAOLMUVVJHI-PLGCXFDPSA-N
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Description

Ispronicline hemigalactarate, also known as TC-1734 or AZD-3480, is a selective partial agonist for the neuronal alpha4beta2 nicotinic acetylcholine receptor (α4β2 nAChR) . This compound was previously investigated in clinical trials for its potential to treat cognitive deficits associated with conditions such as Alzheimer's disease and age-associated memory impairment, due to its cognition-enhancing and neuroprotective properties . Its mechanism of action involves selective binding and activation of the α4β2 nAChR subtype in the brain, which is implicated in learning and memory processes, while demonstrating marked selectivity for central over peripheral nicotinic receptors . In preclinical studies, Ispronicline has been shown to potently improve cognitive function with a long duration of action . The compound has also been explored as a potential treatment for attention-deficit/hyperactivity disorder (ADHD) in adults . The hemigalactarate salt form is typically supplied as a white crystalline powder . This product is intended for research purposes only and is not for diagnostic or therapeutic use. 1,2,3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32N2O9 B12296103 (E,2S)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid CAS No. 252870-54-5

Properties

CAS No.

252870-54-5

Molecular Formula

C20H32N2O9

Molecular Weight

444.5 g/mol

IUPAC Name

(E,2S)-N-methyl-5-(5-propan-2-yloxy-3-pyridinyl)pent-4-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/C14H22N2O.C6H10O8/c1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h5,7-12,15H,6H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/b7-5+;/t12-;1-,2+,3+,4-/m0./s1

InChI Key

DCDPAOLMUVVJHI-PLGCXFDPSA-N

Isomeric SMILES

C[C@H](NC)C/C=C/C1=CC(=CN=C1)OC(C)C.C[C@H](NC)C/C=C/C1=CC(=CN=C1)OC(C)C.[C@H](O)([C@H](O)C(=O)O)[C@H](O)[C@@H](O)C(=O)O

Canonical SMILES

CC(C)OC1=CN=CC(=C1)C=CCC(C)NC.CC(C)OC1=CN=CC(=C1)C=CCC(C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Origin of Product

United States

Chemical Synthesis and Medicinal Chemistry Approaches for Ispronicline Hemigalactarate

Synthetic Strategies and Route Designarxiv.orgjstar-research.comrsc.orgchemrxiv.org

The creation of a pharmaceutical compound like ispronicline (B1672644) hemigalactarate is a multi-stage process that begins with the design of an efficient synthetic route. The primary goals in route design are to achieve a high yield, ensure stereochemical control, and allow for purification, while also considering cost-effectiveness and scalability for potential large-scale production. jstar-research.comrsc.org For a molecule with the complexity of ispronicline, this involves a retrosynthetic analysis to break down the target molecule into simpler, commercially available starting materials.

The ispronicline molecule, with the chemical name (S,E)-5-(5-isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine, possesses several key structural features that dictate the synthetic strategy: a substituted pyridine (B92270) ring, an ether linkage, a trans-alkene (double bond), and a chiral secondary amine. medkoo.comwikipedia.org The synthesis must control the stereochemistry at the chiral center and the geometry of the double bond.

While specific, detailed industrial synthesis routes are often proprietary, the construction of such a molecule generally relies on established organic chemistry reactions. A plausible synthetic approach would involve the coupling of two main fragments: a pyridine-containing unit and an aliphatic amine-containing chain. Key reaction types likely employed include:

Etherification: To form the isopropoxy group on the pyridine ring. This is a standard reaction, often accomplished using an appropriate alcohol and a pyridine derivative under basic conditions.

Carbon-Carbon Bond Formation: To connect the pyridine ring to the pentene chain. Modern cross-coupling reactions, such as the Heck or Suzuki coupling, are powerful tools for this type of transformation, allowing for the precise formation of the C-C bond that constitutes the alkene.

Amine Synthesis: The chiral secondary amine is a crucial part of the pharmacophore. Its synthesis could be achieved through methods like reductive amination of a ketone precursor with methylamine, using chiral catalysts or auxiliaries to ensure the desired (S)-stereochemistry.

Ispronicline hemigalactarate is the salt form of the ispronicline free base, combined with galactaric acid. chembuyersguide.combiocat.com The molecular formula for the salt is 2C₁₄H₂₂N₂O · C₆H₁₀O₈, indicating that two molecules of ispronicline (a base) react with one molecule of galactaric acid (a di-acid). chembuyersguide.comnih.gov This 2:1 stoichiometry is what the "hemigalactarate" designation refers to.

The formation of this salt is a standard acid-base reaction. The ispronicline molecule contains a basic secondary amine group which can be protonated. medkoo.com Galactaric acid is a dicarboxylic acid, providing the acidic protons for the reaction. The process typically involves:

Dissolving the purified ispronicline free base in a suitable solvent.

Adding a solution of galactaric acid in a 1:2 molar ratio (one mole of galactaric acid for every two moles of ispronicline).

Allowing the salt to crystallize out of the solution, possibly with cooling or the addition of an anti-solvent.

Isolating the resulting solid salt by filtration and then drying it.

The choice of salt form is a critical step in drug development, as it can significantly influence properties such as solubility, stability, and bioavailability, without altering the pharmacological activity of the core molecule. medkoo.com

Table 1: Different Forms of Ispronicline This table lists various reported forms of the Ispronicline compound.

Form Name CAS Number Molecular Formula Notes
Ispronicline (free base) 252870-53-4 C₁₄H₂₂N₂O The active parent molecule. medkoo.com
Ispronicline Hemigalactarate 252870-54-5 C₃₄H₅₄N₄O₁₀ The salt form discussed in this article, with a 2:1 ratio of ispronicline to galactaric acid. medkoo.comnih.gov
Ispronicline Phosphate (B84403) 957106-98-8 Not specified A phosphate salt form. medkoo.com
Ispronicline Citrate (B86180) 957107-01-6 Not specified A citrate salt form. medkoo.com
Ispronicline di-4-toluoyl-D-tartrate Not specified Not specified Another salt/solvate form. nih.gov
Ispronicline p-hydroxybenzoate Not specified Not specified Another salt/solvate form. nih.gov

Principles of Medicinal Chemistry in the Development of Nicotinic Acetylcholine (B1216132) Receptor Ligandsacs.orgnih.govpnas.org

The development of ispronicline is rooted in the extensive medicinal chemistry efforts to create selective ligands for nicotinic acetylcholine receptors (nAChRs). benthamscience.comnih.gov These receptors are a diverse family of ligand-gated ion channels, and achieving selectivity for a specific subtype is a primary goal to maximize therapeutic effects while minimizing side effects. researchgate.netsnmjournals.org

Ispronicline is known to be a selective partial agonist for the α4β2 nAChR subtype. wikipedia.orgbiocat.comfrontiersin.org The key principles guiding the development of such ligands include:

Subtype Selectivity: The nAChR family has numerous subtypes, such as α4β2, α7, and α3β4, which are distributed differently throughout the brain and body and have different functions. snmjournals.organnualreviews.org Designing ligands that preferentially bind to one subtype (e.g., α4β2 for cognition) over others is a major challenge and a guiding principle of drug design in this area. benthamscience.comresearchgate.net

Pharmacophore Modeling: Many nAChR ligands are inspired by the structures of natural products like nicotine (B1678760) and epibatidine. nih.gov These molecules provide a "pharmacophore," a model of the essential structural features required for binding. This typically includes a basic nitrogen atom that is protonated at physiological pH and an aromatic ring system with a hydrogen bond acceptor, separated by a specific distance.

Conformational Constraint: A classic strategy to enhance receptor subtype selectivity is to create more rigid analogs of flexible molecules like nicotine. snmjournals.org By locking the molecule into a specific conformation, it may fit better into the binding site of one receptor subtype compared to others.

Balancing Agonist/Antagonist Activity: Ligands can be full agonists, partial agonists, or antagonists. Partial agonists like ispronicline are often sought because they can provide sufficient receptor stimulation to achieve a therapeutic effect without causing the overstimulation and subsequent desensitization that can occur with full agonists. wikipedia.org

Structure-Affinity Relationships (SAR): Medicinal chemists synthesize and test numerous related compounds to build an understanding of the structure-activity relationship (SAR). researchgate.net This involves systematically modifying different parts of the molecule to see how the changes affect binding affinity and functional activity, guiding the design of more potent and selective compounds.

Structure Activity Relationship Sar and Ligand Design Principles

Theoretical Frameworks of Structure-Activity Relationship Analysis in Drug Discovery

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry and drug discovery. It involves correlating the chemical structure of a compound with its biological activity. The primary goal is to identify the key chemical features, known as pharmacophores, that are responsible for a drug's desired pharmacological effect and to understand how modifications to the structure affect its potency, selectivity, and pharmacokinetic properties.

The theoretical framework of SAR encompasses several approaches:

Qualitative SAR: This traditional approach involves making systematic modifications to a lead compound and observing the resulting changes in biological activity. For instance, altering functional groups, changing the size of alkyl chains, or modifying ring systems can reveal which parts of the molecule are essential for its activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR aims to establish a mathematical relationship between the chemical structure and biological activity. dovepress.com This is achieved by correlating variations in physicochemical properties (such as lipophilicity, electronic effects, and steric parameters) with changes in activity. dovepress.com These models allow for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. dovepress.com

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These models define the spatial arrangement of key features like hydrogen bond donors/acceptors, aromatic rings, and charged groups. dovepress.com

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D properties of molecules. nih.gov These techniques calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. nih.gov The resulting models can be visualized as 3D contour maps, highlighting regions where modifications to the structure would likely increase or decrease activity. nih.govacs.org

These frameworks provide a rational basis for ligand design, moving the process from trial-and-error to a more predictive and efficient endeavor. The development of selective nAChR agonists like ispronicline (B1672644) has heavily relied on these principles to achieve desired therapeutic profiles while minimizing off-target effects. nih.gov

Elucidation of Structural Determinants for Alpha4Beta2 Nicotinic Acetylcholine (B1216132) Receptor Affinity and Agonism

Ispronicline is a member of the pyridyl ether class of compounds, which have been extensively studied for their interaction with nAChRs. nih.govacs.org Its high affinity and selective partial agonism at the α4β2 subtype are dictated by specific structural features that complement the architecture of the receptor's binding site, located at the interface between an α4 and a β2 subunit.

Key structural determinants and their interactions include:

The Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring is a crucial hydrogen bond acceptor. nih.gov It is believed to form a hydrogen bond with a backbone NH group on the complementary subunit of the receptor, a key interaction for anchoring the ligand in the binding pocket. nih.gov Substitutions on the pyridine ring can dramatically affect binding affinity. acs.orgnih.gov

The Basic Nitrogen Center: Like acetylcholine and nicotine (B1678760), ispronicline possesses a basic nitrogen atom that is protonated at physiological pH. This cationic center is essential for a high-affinity interaction with a conserved tryptophan residue (TrpB) in the principal subunit of the receptor binding site, forming a strong cation-π interaction. nih.gov

The Azacyclic Moiety: In the broader class of pyridyl ethers, the size and nature of the azacycle (the nitrogen-containing ring) have a significant impact on binding affinity and functional activity. nih.gov For related compounds, variations in this part of the molecule can modulate whether the compound acts as an agonist or an antagonist. acs.org

The combination of these features in the ispronicline molecule results in a structure that is optimized for partial agonism at the α4β2 receptor. This partial agonism is a key therapeutic feature, as it is thought to provide sufficient receptor stimulation to achieve therapeutic effects (e.g., cognitive enhancement) while avoiding the overstimulation that can lead to desensitization and adverse effects associated with full agonists like nicotine. mdpi.com

Table 1: Key Structural Features of Ispronicline and Their Role in α4β2 Receptor Interaction

Structural FeatureProposed Interaction with α4β2 ReceptorConsequence for Activity
Pyridine Ring NitrogenHydrogen bond acceptor with receptor backboneAnchors the ligand in the binding site
Protonated Basic NitrogenCation-π interaction with a tryptophan residueEssential for high-affinity binding
Isopropoxy Group on PyridineSteric and electronic effectsModulates binding affinity and selectivity
N-methyl-pentenylamine side chainDefines spatial orientation and conformationInfluences agonist efficacy (partial vs. full)

Correlative Studies Between Molecular Structure and Preclinical Pharmacological Activity

The specific molecular structure of ispronicline directly correlates with its observed preclinical pharmacological profile, which is characterized by cognitive enhancement and a high degree of CNS selectivity. nih.gov

Structure and Cognitive Enhancement: Ispronicline's partial agonist activity at α4β2 receptors is the primary driver of its pro-cognitive effects. nih.govnih.gov In animal models, it has been shown to potently improve performance in tasks of learning and memory. nih.gov This effect is a direct consequence of the molecule's ability to stimulate α4β2 receptors, which are known to play a critical role in modulating the release of various neurotransmitters, including acetylcholine and dopamine (B1211576), in brain regions associated with cognitive function. springer.com

Structure and CNS Selectivity: A significant challenge in the development of nAChR ligands has been achieving selectivity for central (CNS) over peripheral (PNS) receptors, such as those in autonomic ganglia and at the neuromuscular junction. nih.gov Activation of peripheral receptors can lead to undesirable cardiovascular and other side effects. nih.gov Ispronicline's structure confers a marked selectivity, with no detectable effects on muscle or ganglionic nAChRs, which is a key factor in its preclinical profile. nih.gov

Pharmacokinetic vs. Pharmacodynamic Duration: An interesting correlation is the mismatch between ispronicline's pharmacokinetic half-life and the duration of its pharmacological effect. In rats, the compound has a relatively short plasma half-life of about 2 hours, yet it produces cognitive improvements that can last from 18 hours to 2 days. nih.gov This suggests that the initial interaction of the ispronicline molecule with the α4β2 receptor may trigger long-lasting downstream neuroplastic changes that sustain the cognitive benefits long after the drug has been cleared from the system. This phenomenon underscores that the initial binding event, governed by the molecule's structure, is the initiating step in a complex cascade of biological events.

Computational Chemistry Applications in Ispronicline Hemigalactarate SAR Studies (e.g., QSAR, Molecular Modeling)

Computational chemistry serves as a powerful tool to rationalize the SAR of nAChR ligands like ispronicline and to guide the design of new analogs. While specific molecular modeling studies published exclusively on ispronicline are limited, extensive computational work on the broader class of α4β2 agonists provides significant insight. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies on nicotinic agonists have been instrumental in identifying the key physicochemical properties that govern receptor affinity. For classes of compounds including pyridyl ethers, these studies have revealed the importance of factors like hydrophobicity (logP) and specific molecular descriptors in predicting binding affinity. dovepress.com

3D-QSAR and Molecular Modeling: 3D-QSAR methods like CoMFA have been applied to various series of nAChR ligands to understand the three-dimensional requirements for high-affinity binding. nih.gov For one series of potent nAChR ligands, a 3D-QSAR model revealed that steric interactions are of major importance for affinity. acs.org The resulting coefficient maps highlighted that bulky substituents in certain positions of the pyridine ring would reduce affinity, whereas bulky ring systems containing the basic nitrogen would increase it. acs.org These findings are consistent with the structural features of ispronicline and help explain why its specific arrangement of substituents leads to high potency.

Molecular Docking: Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to its receptor target. mdpi.com These studies can provide a detailed, atom-level view of the interactions between the ligand and the receptor's amino acid residues. For α4β2 agonists, docking studies help visualize the critical cation-π interaction with the key tryptophan residue and the hydrogen bonding involving the pyridine nitrogen. nih.gov This allows researchers to rationalize the observed SAR and to predict how structural modifications might alter these crucial binding interactions. mdpi.com Homology modeling is often used to create a structural model of the receptor's binding site when an experimental crystal structure is unavailable, providing a template for these docking studies. researchgate.net

These computational approaches complement experimental studies by providing a theoretical framework to understand the SAR, enabling the rational design of new compounds with improved potency, selectivity, and pharmacological properties.

Molecular Targets and Receptor Interaction Studies

Specificity and Selectivity Profiling of Ispronicline (B1672644) Hemigalactarate for Neuronal Nicotinic Acetylcholine (B1216132) Receptor Subtypes

Ispronicline hemigalactarate demonstrates a high degree of selectivity for certain subtypes of neuronal nicotinic acetylcholine receptors (nAChRs), which are crucial mediators of cholinergic neurotransmission in the central nervous system.

Alpha4Beta2 Nicotinic Acetylcholine Receptor as Primary Target

Extensive research has unequivocally identified the α4β2 nicotinic acetylcholine receptor as the principal molecular target of ispronicline. medchemexpress.comnih.govwikipedia.orgmdpi.comnih.gov This subtype of nAChR is abundantly expressed in the brain and is implicated in a variety of cognitive functions. Ispronicline exhibits a high binding affinity for the α4β2 nAChR, with a reported inhibition constant (Ki) of 11 nM. medchemexpress.com This strong affinity underscores the compound's potency at this specific receptor subtype. The interaction of ispronicline with the α4β2 receptor is that of a partial agonist, meaning it activates the receptor but with a lower intrinsic efficacy compared to a full agonist like acetylcholine. wikipedia.org

Absence of Significant Interaction with Other Receptor Systems

A key characteristic of ispronicline hemigalactarate is its remarkable selectivity for the α4β2 nAChR over other receptor systems. Studies have shown that it is highly selective against other nAChR subtypes, such as the α7 and α3β4 receptors. medchemexpress.com Furthermore, ispronicline has been found to have no discernible effects on muscle or ganglionic nAChRs, indicating a significant central nervous system versus peripheral nervous system selectivity. nih.gov This high degree of selectivity is a critical attribute, as it minimizes off-target effects that could lead to undesirable side effects. While comprehensive screening data against a wide panel of other neurotransmitter receptors (e.g., muscarinic, dopaminergic, serotonergic) is not extensively detailed in publicly available literature, the existing evidence strongly points towards a focused interaction with the α4β2 nicotinic receptor.

To illustrate its selectivity, the following table summarizes the known binding affinities of ispronicline for various nAChR subtypes.

Receptor SubtypeBinding Affinity (Ki)
α4β211 nM medchemexpress.com
α7Low affinity medchemexpress.commdpi.com
α3β4Low affinity medchemexpress.com

In Vitro Receptor Binding Assays and Characterization

The precise characterization of the binding of ispronicline hemigalactarate to its target receptor has been achieved through a variety of in vitro receptor binding assays. These techniques are fundamental in determining the affinity and nature of the ligand-receptor interaction.

Determination of Ligand-Receptor Affinity (Ki, Kd Values)

ParameterValueReceptor
Ki11 nMα4β2 nAChR medchemexpress.com

Competitive and Saturation Binding Methodologies

The determination of ispronicline's binding affinity has been accomplished using established methodologies such as competitive and saturation binding assays.

In competitive binding assays , a radiolabeled ligand with known high affinity for the target receptor is used. The ability of ispronicline (the "competitor" or "test ligand") to displace the radioligand from the receptor is measured across a range of concentrations. The concentration of ispronicline that displaces 50% of the radioligand is known as the IC50 value, which can then be used to calculate the Ki value. This method is crucial for determining the relative affinity of unlabeled compounds.

Saturation binding assays are employed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself. In these experiments, increasing concentrations of a radiolabeled form of the ligand of interest (or a related high-affinity ligand) are incubated with the receptor preparation until equilibrium is reached. The specific binding is then plotted against the concentration of the radioligand, and the resulting hyperbolic curve can be analyzed to determine the Kd and Bmax. While specific saturation binding data for a radiolabeled version of ispronicline is not detailed in the provided sources, this methodology is a cornerstone of receptor pharmacology.

Investigation of Receptor Occupancy in Preclinical Models

Understanding the extent to which a drug occupies its target receptors in a living organism is crucial for correlating its pharmacological effects with its mechanism of action. Receptor occupancy studies in preclinical models, often utilizing techniques like positron emission tomography (PET) or ex vivo autoradiography, provide this vital information.

For ispronicline, while the in vitro data strongly supports its high affinity for the α4β2 nAChR, specific preclinical studies detailing in vivo receptor occupancy are not extensively described in the available literature. Such studies would typically involve administering ispronicline to animal models and then using a radiolabeled tracer that binds to the α4β2 receptor to measure the degree of displacement by ispronicline. This would allow for the determination of the relationship between the administered dose of ispronicline, its concentration in the brain, and the percentage of α4β2 receptors it occupies.

Ligand-Receptor Residence Time Investigations

The duration of the interaction between a ligand and its receptor, known as residence time, is a critical factor in determining the pharmacological effect and duration of action of a drug. This kinetic parameter, often defined by the dissociation rate constant (k_off), can be more predictive of in vivo efficacy than traditional affinity measurements (K_d or IC50) alone. A longer residence time implies that the ligand remains bound to its target for an extended period, which can lead to a sustained biological response even after the concentration of the free drug in circulation has diminished.

Currently, specific quantitative data on the ligand-receptor residence time for Ispronicline at the α4β2 nicotinic acetylcholine receptor (nAChR) is not extensively documented in publicly available scientific literature. While its high binding affinity is established, detailed kinetic studies measuring its association (k_on) and dissociation (k_off) rates have not been widely reported. However, researchers have noted a significant disconnect between Ispronicline's pharmacokinetic half-life (approximately 2 hours in rats) and the long-lasting improvements in working memory observed in animal models (18 hours to 2 days). cognitive-enhancers.com This observation suggests that the pharmacodynamic effects of the compound are not directly correlated with its plasma concentration, which could potentially be explained by a long residence time at the α4β2 nAChR or other lasting downstream signaling events initiated by its binding. cognitive-enhancers.com

Agonist and Partial Agonist Functional Characterization

Ispronicline is characterized as a selective partial agonist of the central α4β2 neuronal nicotinic acetylcholine receptor (nAChR). cognitive-enhancers.comnih.gov Its functional activity has been delineated through various in vitro and in vivo studies, which highlight its high affinity and selectivity for this specific receptor subtype.

Research indicates that Ispronicline binds with high affinity to the α4β2 nAChR, with a reported inhibition constant (Ki) of 11 nM. medchemexpress.com This affinity is significantly greater than its interaction with other nAChR subtypes, such as the α7 and α3β4 receptors, underscoring its selectivity. medchemexpress.com As a partial agonist, Ispronicline activates the α4β2 receptor but elicits a submaximal response compared to the endogenous full agonist, acetylcholine. This property is crucial, as it may contribute to a favorable therapeutic window by providing sufficient stimulation to achieve cognitive enhancement while avoiding the level of activation that could lead to significant adverse effects. nih.gov

Functionally, the activation of α4β2 nAChRs by Ispronicline leads to discernible neuronal activity. Studies using c-Fos immunoreactivity as a marker for neuronal activation have shown that Ispronicline administration induces c-Fos expression in specific regions of the rat forebrain. nih.gov Notably, increased c-Fos-positive cells were observed in the hypothalamic paraventricular nucleus, the central nucleus of the amygdala, and the bed nucleus of the stria terminalis. nih.gov These areas are involved in stress regulation, suggesting Ispronicline's engagement with these neural circuits. nih.gov

The table below summarizes the key functional characteristics of Ispronicline based on available research data.

ParameterReceptor SubtypeValue/ObservationSource(s)
Binding Affinity (Ki) α4β2 nAChR11 nM medchemexpress.com
Functional Activity α4β2 nAChRPartial Agonist cognitive-enhancers.comnih.govmedchemexpress.com
Selectivity α7 and α3β4 nAChRsHighly selective for α4β2 over other nAChRs medchemexpress.com
In Vivo Effect Neuronal ActivationInduces c-Fos expression in rat forebrain medchemexpress.comnih.gov
Cognitive Effect Animal ModelsMemory-enhancing properties nih.govnih.gov

Molecular Mechanisms of Receptor Activation and Desensitization

The molecular mechanism of α4β2 nAChR activation involves the binding of an agonist to the extracellular domain of the receptor, which triggers a conformational change. This change leads to the opening of the receptor's intrinsic ion channel, allowing the influx of cations (primarily Na+ and Ca2+) and resulting in depolarization of the neuron. The specific stoichiometry of the α4 and β2 subunits in the pentameric receptor complex influences its sensitivity to agonists and its desensitization kinetics. drugbank.com

Receptor desensitization is an intrinsic property of nAChRs, characterized by the loss of response despite the continued presence of the agonist. nih.gov This process is crucial for preventing overstimulation and is a key factor in the pharmacological profile of nicotinic agonists. Upon prolonged exposure to an agonist, the receptor transitions into a closed, high-affinity desensitized state, where the ion channel is non-functional. nih.gov The molecular underpinnings of this process are believed to involve further conformational changes in the receptor protein. nih.gov Desensitization of α4β2 receptors, in particular, can be a significant factor limiting the maximal response to certain agonists. nih.gov

For Ispronicline, as a partial agonist, the molecular mechanisms of activation and desensitization are nuanced. It stabilizes a conformational state of the α4β2 receptor that allows for partial channel opening. The degree of efficacy is lower than that of a full agonist, meaning it is less effective at promoting the fully active state of the receptor. This partial activation may also influence the rate and extent of receptor desensitization. While specific studies detailing the molecular dynamics of Ispronicline-induced desensitization are limited, it is a general principle that the desensitization process for nAChRs can be modulated by various factors, including receptor phosphorylation and interaction with other cellular proteins. nih.gov The sustained cognitive effects of Ispronicline, lasting well beyond its systemic clearance, may point towards its ability to induce long-lasting changes in receptor states or downstream signaling pathways that are not solely dependent on its continuous presence at the receptor. cognitive-enhancers.com

Preclinical Pharmacodynamics and Neurobiological Effects

Impact on Neurotransmitter Systems in Animal Models

Cholinergic Neurotransmission Modulation: Acetylcholine (B1216132) Release Enhancement in Cortical Regions

Ispronicline's primary mechanism of action involves the modulation of the cholinergic system through its interaction with α4β2 nAChRs. While direct in vivo microdialysis studies specifically measuring Ispronicline-induced acetylcholine (ACh) release in cortical regions are not extensively documented in publicly available literature, the effects of selective α4β2 nAChR agonists on the broader cholinergic and GABAergic systems provide strong evidence for its modulatory role.

Preclinical Evidence for Cognitive Enhancement

Preclinical studies in animal models have consistently demonstrated the cognitive-enhancing properties of Ispronicline (B1672644).

Effects on Learning and Memory Paradigms in Rodent Models (e.g., object recognition, radial arm maze)

Ispronicline has shown robust efficacy in various rodent models of learning and memory. In the novel object recognition task, a test of recognition memory, Ispronicline-treated animals displayed a significant improvement in their ability to discriminate between a novel and a familiar object, indicating enhanced memory retention. biorxiv.org

Similarly, in the radial arm maze, a paradigm that assesses spatial learning and working memory, Ispronicline administration led to a reduction in errors and an improvement in performance. biorxiv.org These findings suggest that Ispronicline can positively impact different facets of cognition, including both recognition and spatial memory.

Table 1: Effects of Ispronicline on Cognitive Performance in Rodent Models

Cognitive ParadigmAnimal ModelKey FindingsReference
Novel Object RecognitionRodentImproved discrimination between novel and familiar objects biorxiv.org
Radial Arm MazeRodentReduced errors and improved spatial learning and working memory biorxiv.org

Mechanisms Underlying Nootropic Activity

The nootropic, or cognitive-enhancing, effects of Ispronicline are primarily attributed to its action as a partial agonist at α4β2 nAChRs. The activation of these receptors is a critical component of synaptic plasticity, the cellular mechanism underlying learning and memory.

One of the key mechanisms implicated is the facilitation of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.govyoutube.com Studies on selective α4β2 nAChR agonists have shown that their activation can facilitate the induction and maintenance of LTP in the hippocampus, a brain region crucial for memory formation. jst.go.jpnih.gov This enhancement of synaptic plasticity is thought to be a fundamental way in which Ispronicline and similar compounds improve cognitive function. The partial agonist nature of Ispronicline is significant, as it is believed to provide a modulatory effect on the cholinergic system without causing the overstimulation and subsequent desensitization of receptors that can be associated with full agonists.

Preclinical Evaluation of Neuroprotection

In addition to its cognitive-enhancing effects, Ispronicline has demonstrated neuroprotective properties in preclinical models.

Attenuation of Excitotoxic Insult in Neural Cultures

Excitotoxicity, a pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate, is implicated in a variety of neurodegenerative disorders. explorationpub.com Preclinical evidence suggests that activation of α4β2 nAChRs can offer protection against such neuronal damage.

Protection Against Synaptic Transmission Alterations in Hippocampal Slices

The hippocampus is a critical brain region for learning and memory, and its proper function relies on the integrity of synaptic transmission. Pathological conditions can lead to alterations in synaptic plasticity, the cellular mechanism underlying these cognitive processes. While direct evidence specifically detailing the protective effects of Ispronicline hemigalactarate on synaptic transmission alterations in hippocampal slices is not extensively documented in publicly available research, the compound's mechanism of action as a selective partial agonist of the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) suggests a potential role in neuroprotection and modulation of synaptic function. nih.gov

Nicotinic acetylcholine receptors are known to be involved in the regulation of synaptic transmission and plasticity in the hippocampus. Their activation can influence neurotransmitter release and modulate both excitatory and inhibitory synaptic currents. The neuroprotective properties of nAChR agonists have been a subject of considerable research, with studies suggesting that their activation can protect neurons from various insults. nih.gov Ispronicline, by selectively targeting the α4β2 subtype of these receptors, may offer a more targeted approach to neuroprotection with a potentially favorable side-effect profile compared to non-selective nicotinic agonists. cognitive-enhancers.comnih.gov Further investigation using electrophysiological studies on hippocampal slices would be necessary to fully elucidate the specific protective effects of ispronicline on synaptic transmission and its potential to mitigate pathological alterations.

Investigations into Antidepressant-like Effects in Preclinical Models

The potential antidepressant-like effects of compounds are often initially investigated using preclinical rodent models such as the forced swim test (FST) and the tail suspension test (TST). nih.govnih.gov These tests are based on the principle of measuring the duration of immobility when an animal is exposed to an inescapable stressful situation. A reduction in immobility time is generally interpreted as an antidepressant-like effect. nih.gov

Preclinical ModelTypical Endpoint MeasuredInterpretation of Antidepressant-like Effect
Forced Swim Test (FST)Duration of ImmobilityDecrease in immobility time
Tail Suspension Test (TST)Duration of ImmobilityDecrease in immobility time

Preclinical Metabolism and Biotransformation

Metabolic Pathways and Metabolite Identification of Ispronicline (B1672644) Hemigalactarate

The biotransformation of ispronicline primarily occurs through Phase I metabolic reactions, which involve the modification of the drug molecule through processes like oxidation. youtube.comyoutube.com These reactions are designed to make the compound more water-soluble, facilitating its excretion from the body. youtube.com

One of the principal metabolic pathways for ispronicline is N-dealkylation. This process results in the formation of the major metabolite, TC-1784. nih.gov Renal clearance has been identified as a minor elimination pathway for both the parent drug, ispronicline (TC-1734), and its N-desalkylated metabolite, TC-1784. nih.gov

Identified Metabolites of Ispronicline:

Parent CompoundMetaboliteMetabolic Reaction
Ispronicline (TC-1734)TC-1784N-dealkylation

In Vitro Metabolic Stability and Enzyme Systems Involved

In vitro metabolic stability assays are crucial for predicting a drug's behavior in vivo. bioivt.comyoutube.com These tests help to determine the intrinsic clearance of a compound, which is a measure of how efficiently it is metabolized by the liver. researchgate.netyoutube.com

The primary enzyme system responsible for the metabolism of a vast number of drugs is the cytochrome P450 (CYP) system. mdpi.commdpi.comnih.gov These enzymes, located mainly in the liver, are central to Phase I metabolism. acnp.orgnih.gov The specific CYP isozymes involved in the metabolism of ispronicline have been a subject of investigation to understand its drug-drug interaction potential.

While detailed public data on the specific CYP450 isozymes responsible for ispronicline's metabolism is limited, it is understood that CYP enzymes are the key drivers of the oxidative metabolism that characterizes its biotransformation. youtube.com The rate of metabolism can be influenced by genetic variations in these enzymes, leading to inter-individual differences in drug response. acnp.org

Key Enzyme Systems in Drug Metabolism:

Enzyme SystemPhase of MetabolismPrimary Function
Cytochrome P450 (CYP)Phase IOxidation, reduction, and hydrolysis of drugs. nih.gov
Transferase EnzymesPhase IIConjugation of drugs with polar molecules. nih.gov

Advanced Research Perspectives and Future Directions

Novel Synthetic Approaches for Analog Library Generation

The exploration of ispronicline's therapeutic potential has spurred interest in the generation of analog libraries to investigate structure-activity relationships (SAR) and to identify molecules with improved pharmacological profiles. Novel synthetic approaches are moving beyond traditional medicinal chemistry to incorporate computational and structure-guided design, enabling the creation of more targeted and diverse compound libraries.

A key strategy involves the synthesis of conformationally restricted analogs. By introducing specific substitutions or altering the ring structure of the core molecule, chemists can limit the rotational freedom of the compound. This approach is instrumental in understanding the specific three-dimensional conformation (pharmacophore) required for optimal interaction with the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). Techniques for creating such analogs might include the introduction of alkyl or aromatic groups to the molecule's core structure or the expansion and contraction of its ring systems.

Furthermore, modern analog generation leverages virtual screening and computational chemistry. Researchers can build a virtual library of thousands of potential ispronicline (B1672644) derivatives in silico. These virtual compounds are then computationally "docked" into a homology model of the α4β2 nAChR to predict their binding affinity and interaction patterns. mdpi.com This allows for the prioritization of synthetic targets, focusing resources on analogs with the highest predicted potency and selectivity. This combination of virtual screening followed by targeted synthesis accelerates the discovery of lead candidates that can be tested in vitro and in vivo. mdpi.com

These advanced synthetic strategies aim to fine-tune the molecule's properties, seeking to enhance efficacy for specific therapeutic applications while potentially reducing off-target effects. The data gathered from these analog libraries are crucial for building comprehensive SAR models, which in turn guide the next cycle of drug design and discovery for α4β2 nAChR modulators.

Detailed Molecular Modeling and Structural Biology of Receptor-Ligand Complexes

Understanding the precise molecular interactions between ispronicline and the α4β2 nicotinic acetylcholine receptor (nAChR) is fundamental to elucidating its mechanism of action and guiding the design of next-generation therapeutics. Detailed molecular modeling and structural biology techniques provide an atomic-level view of these receptor-ligand complexes.

Given the challenges in crystallizing membrane proteins like nAChRs, homology modeling has been a critical tool. Using the crystal structure of the related acetylcholine binding protein (AChBP) as a template, researchers can construct high-fidelity models of the extracellular N-terminus of the α4β2 receptor, which contains the ligand-binding site. openreview.net Computational docking studies are then employed to predict the most likely binding pose of ispronicline within this pocket. These simulations calculate the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the receptor. nih.gov

To further refine these static models, molecular dynamics (MD) simulations are performed. elifesciences.org These simulations model the movement of every atom in the receptor-ligand complex over time (typically nanoseconds to microseconds), providing insight into the stability of the predicted binding pose and the conformational changes induced in the receptor upon ligand binding. mdpi.comelifesciences.org By running multiple, reproducible simulations, researchers can observe the dynamic nature of the interaction and calculate binding free energies, which correlate with ligand potency. elifesciences.org

For greater accuracy, hybrid quantum mechanics/molecular mechanics (QM/MM) approaches can be applied. openreview.net These methods treat the ligand and the immediate binding site residues with high-level quantum mechanics to accurately model electronic effects like polarization, while the rest of the protein is modeled using more computationally efficient molecular mechanics. openreview.net This combined approach provides a more precise calculation of the ligand's charge distribution as influenced by the protein environment, leading to a more accurate representation of the binding interactions. openreview.net These detailed structural and dynamic insights are invaluable for understanding how ispronicline achieves its selectivity and partial agonist activity at the α4β2 receptor.

Exploration of Additional Preclinical Disease Models and Therapeutic Applications

While ispronicline was primarily investigated for cognitive deficits associated with Alzheimer's disease and age-associated memory impairment, its selective activity at α4β2 nAChRs suggests its potential utility in a broader range of neurological and psychiatric disorders. nih.govnih.govnih.gov The cholinergic system is deeply implicated in various pathologies, creating a strong rationale for exploring ispronicline in other preclinical disease models.

Parkinson's Disease (PD): The degeneration of dopaminergic neurons in PD is well-established, but cholinergic deficits also play a role in both motor and non-motor symptoms. Nicotinic receptors, including the α4β2 subtype, modulate dopamine (B1211576) release in the striatum. Therefore, a partial agonist like ispronicline could potentially help normalize striatal dopamine levels. This hypothesis can be tested in neurotoxin-based animal models of PD, such as those using 6-hydroxydopamine (6-OHDA) or MPTP, which selectively destroy dopaminergic neurons and replicate the motor deficits of the disease. nih.govnih.govscienceopen.com

Schizophrenia: Cognitive impairment is a core feature of schizophrenia that is poorly addressed by current antipsychotic medications. nih.gov The α7-nAChR has been a major focus for cognitive enhancement in schizophrenia, but the α4β2 subtype also represents a viable target. nih.gov Preclinical models that assess cognitive domains relevant to schizophrenia, such as working memory and executive function, could be used to evaluate ispronicline's efficacy. These models often involve inducing psychosis-like states in rodents using NMDA receptor antagonists. academindex.com

Depression and Anxiety: There is significant evidence for the involvement of the cholinergic system in mood regulation. Preclinical research into depression and anxiety utilizes a variety of animal models based on stress or behavioral despair. nih.gov For instance, the forced swim test and learned helplessness paradigms are used to screen for antidepressant activity. nih.gov Given the neuroprotective and potential mood-modulating effects of nAChR activation, ispronicline could be evaluated in these models to determine its potential as an anxiolytic or antidepressant agent. researchgate.net

The table below summarizes relevant preclinical models for these potential therapeutic applications.

Therapeutic AreaPreclinical Model TypeKey Features
Parkinson's Disease Neurotoxin-induced (e.g., 6-OHDA, MPTP, Rotenone) mdpi.comabcam.comInduces degeneration of dopaminergic neurons and motor deficits. nih.gov
Genetic Models (e.g., SNCA overexpression) nih.govReplicates genetic factors and protein aggregation (α-synuclein). nih.gov
Schizophrenia Pharmacological Models (e.g., NMDA receptor antagonists) academindex.comModels positive, negative, and cognitive symptoms. nih.gov
Depression & Anxiety Stress-induced Models (e.g., Chronic Social Defeat) transpharmation.comInduces anxiety- and depressive-like behaviors based on ethologically relevant stressors.
Behavioral Despair Models (e.g., Forced Swim Test) nih.govWidely used to screen for antidepressant efficacy based on immobility time. mdpi.com

Systems Biology and Network Pharmacology Integration in Ispronicline Research

Network Pharmacology: This approach involves constructing and analyzing comprehensive interaction networks around a drug's target. For ispronicline, the primary target is the α4β2 nAChR. A network pharmacology analysis would map the known protein-protein interactions, downstream signaling cascades, and metabolic pathways associated with this receptor. By analyzing this network, researchers can predict how ispronicline's modulation of the α4β2 receptor might influence other pathways and cellular functions. This can help to identify potential off-target effects or, conversely, uncover new therapeutic opportunities by revealing unexpected connections to other disease pathways (a "guilt-by-association" approach). maastrichtuniversity.nl

Systems Biology: A systems biology approach integrates multi-omics data (e.g., genomics, proteomics, metabolomics) to build computational models of biological systems. nih.gov In the context of ispronicline research, one could expose neuronal cell cultures or animal models to the compound and then measure the resulting changes across these different molecular layers. By integrating this data into a computational model, researchers can simulate the system-wide consequences of α4β2 receptor modulation. drugtargetreview.com This could elucidate the specific pathways that are altered to produce ispronicline's neuroprotective or cognitive-enhancing effects and provide a more complete picture of its biological impact. nih.govfrontiersin.org For example, this approach could be used to model how ispronicline influences pathways related to apoptosis, neuroinflammation, or synaptic plasticity, which are critical in neurodegenerative diseases. nih.gov

The integration of these computational and data-intensive approaches provides a powerful framework for:

Predicting Off-Target Effects: By understanding the broader network, potential unwanted interactions can be predicted in silico before extensive experimental testing. drugtargetreview.com

Identifying Biomarkers: Systems-level data can reveal molecular signatures that correlate with therapeutic response, aiding in patient stratification for clinical trials.

Drug Repurposing: Network analysis may suggest that ispronicline could be effective for other diseases that share common pathways with its primary indications.

By applying these advanced methodologies, the scientific community can build a more comprehensive and integrated understanding of ispronicline's pharmacology, potentially unlocking new avenues for its therapeutic application.

Q & A

Q. What are the primary molecular targets of Ispronicline hemigalactarate, and which experimental assays are used to evaluate its binding affinity and selectivity?

Ispronicline hemigalactarate primarily targets the α4β2 nicotinic acetylcholine receptor (nAChR) with high affinity (Ki = 11 nM) and selectivity over other nAChR subtypes (e.g., α7, α3β4). Standard assays include radioligand binding studies using [³H]-cytisine or [³H]-epibatidine for competitive displacement, coupled with functional assays such as electrophysiological measurements of ion flux in transfected cell lines .

Q. What preclinical models have been utilized to assess Ispronicline hemigalactarate's cognitive-enhancing effects?

Rodent models are commonly employed, with subcutaneous dosing (10–20 mg/kg) in rats demonstrating dose-dependent c-Fos expression in prefrontal and hippocampal regions, correlating with working memory improvements in radial arm maze tasks. These models require strict controls for circadian rhythms and baseline cognitive performance .

Q. What pharmacokinetic properties of Ispronicline hemigalactarate influence its experimental dosing schedules?

In rats, Ispronicline exhibits a short plasma half-life (~2 hours) but induces prolonged cognitive benefits (18 hours–2 days). This dissociation necessitates timed behavioral testing post-administration and consideration of active metabolite contributions. Bioavailability studies in primates or humanized models are recommended for translational research .

Q. What are the established protocols for measuring c-Fos expression as a biomarker of Ispronicline's neuronal activation?

Immunohistochemistry with anti-c-Fos antibodies is standard, with quantification in fixed brain sections. Dose-dependent effects are critical: 30 mg/kg (s.c.) in mice significantly increases c-Fos⁺ cells in the cortex, whereas 10 mg/kg shows no effect. Include negative controls (vehicle-treated) and normalize counts to region-specific baselines .

Advanced Research Questions

Q. How can researchers resolve contradictions between Ispronicline's promising preclinical memory enhancement and its lack of efficacy in Phase 2b Alzheimer's trials?

Discrepancies may arise from species-specific nAChR expression patterns, suboptimal dosing regimens in humans, or disease-stage differences (mild-to-moderate AD vs. healthy rodents). Methodological refinements include:

  • Parallel preclinical-clinical pharmacokinetic/pharmacodynamic (PK/PD) modeling to align exposure levels .
  • Incorporating AD-specific biomarkers (e.g., Aβ/tau pathology) in transgenic rodent models .
  • Re-evaluating endpoints: cognitive tasks in rodents may not fully capture AD-related deficits .

Q. What methodological considerations are critical when designing long-term studies to evaluate Ispronicline hemigalactarate's neuroprotective effects?

Key factors include:

  • Chronic dosing : Account for potential receptor desensitization using intermittent dosing schedules .
  • Biomarker integration : Combine behavioral assays (e.g., Morris water maze) with neuroimaging (MRI) or CSF analysis of synaptic markers (e.g., BDNF) .
  • NIH guidelines compliance : Detailed reporting of animal husbandry, randomization, and blinding to enhance reproducibility .

Q. How should researchers approach comparative studies between Ispronicline hemigalactarate and other α4β2 nAChR agonists to assess relative efficacy?

Use head-to-head assays under identical conditions:

  • Functional selectivity : Compare EC₅₀ values in α4β2 nAChR-mediated currents (patch-clamp electrophysiology) .
  • Behavioral paradigms : Standardize tasks (e.g., novel object recognition) across labs to minimize variability .
  • Meta-analysis : Aggregate preclinical data to identify compound-specific effect sizes, adjusting for publication bias .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in Ispronicline's cognitive assays given its nonlinear pharmacokinetics?

Employ nonlinear mixed-effects modeling (NLME) to correlate plasma concentrations with behavioral outcomes. For time-course data, area-under-the-curve (AUC) analysis of cognitive performance vs. drug exposure is preferable to single-timepoint comparisons. Address inter-individual variability using hierarchical Bayesian models .

Data Contradiction and Validation

Q. How can researchers validate Ispronicline's receptor specificity given conflicting reports on off-target effects?

Conduct comprehensive receptor profiling using:

  • Panels of transfected cell lines expressing human nAChR subtypes (α4β2, α7, α3β4) .
  • Secondary messenger assays (e.g., calcium flux in HEK cells) to rule out non-specific ion channel modulation .
  • Knockout models : α4 or β2 subunit-deficient mice to confirm target engagement .

Q. What strategies mitigate variability in c-Fos expression data across Ispronicline studies?

Standardize protocols:

  • Fixation time post-perfusion (≤90 minutes post-treatment) to prevent signal degradation.
  • Automated cell counting with software (e.g., ImageJ) to reduce observer bias.
  • Cross-validate with alternative activation markers (e.g., Arc/Arg3.1 mRNA) .

Experimental Design Frameworks

Q. How can the PICO framework structure studies on Ispronicline's cognitive effects in aging models?

  • Population : Aged rodents (≥18 months) with documented cognitive decline.
  • Intervention : Daily Ispronicline (20 mg/kg, s.c.) for 4 weeks.
  • Comparison : Age-matched controls receiving vehicle or donepezil.
  • Outcome : Radial arm maze errors, hippocampal synaptic density (electron microscopy) .

Q. What FINER criteria apply to novel studies on Ispronicline's neuroprotective mechanisms?

  • Feasible : Use existing transgenic AD models and validated assays.
  • Novel : Explore synergies with Aβ clearance agents (e.g., anti-Aβ antibodies).
  • Ethical : Adhere to ARRIVE guidelines for animal welfare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.